Alizarin 1-methyl ether
Description
from Morinda parvifolia; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1-methoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-19-15-11(16)7-6-10-12(15)14(18)9-5-3-2-4-8(9)13(10)17/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGZEPNGEFBVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977275 | |
| Record name | 2-Hydroxy-1-methoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6170-06-5 | |
| Record name | Alizarin 1-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alizarin 1-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-1-methoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Alizarin and Alizarin 1-methyl ether: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: Alizarin, a naturally occurring anthraquinone, and its derivative, Alizarin 1-methyl ether, represent a class of compounds with a rich history in dye chemistry and a growing significance in biomedical research. Their diverse biological activities, ranging from anti-inflammatory and anti-cancer to anti-osteoporotic effects, have positioned them as compelling candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and biological activities of Alizarin and this compound, supplemented with detailed experimental protocols and visual representations of their mechanisms of action.
Chemical Structure and Physicochemical Properties
Alizarin (1,2-dihydroxyanthraquinone) and this compound (2-hydroxy-1-methoxyanthraquinone) share a common anthraquinone core, differing only by the substitution at the C1 position. This seemingly minor structural modification—a hydroxyl group in Alizarin versus a methoxy group in its ether derivative—imparts distinct physicochemical properties that influence their biological behavior.
| Property | Alizarin | This compound |
| Chemical Formula | C₁₄H₈O₄[1][2] | C₁₅H₁₀O₄[3][][5] |
| Molecular Weight | 240.21 g/mol | 254.24 g/mol |
| Appearance | Red-orange crystals or powder | Powder |
| Melting Point | 277–278 °C | Not available |
| Boiling Point | 430 °C (sublimes) | Not available |
| Solubility | Slightly soluble in water; soluble in hexane, chloroform, ethanol, benzene, toluene, pyridine, acetic acid. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| pKa | 6.94 | Not available |
Comparative Biological Activities and Mechanisms of Action
Both Alizarin and its 1-methyl ether derivative exhibit a range of biological activities, though their potencies and specific mechanisms can differ.
Alizarin
Alizarin has been extensively studied for its multifaceted biological effects, which include anti-cancer, anti-inflammatory, and calcium-chelating properties.
Anti-Cancer Activity: Alizarin has demonstrated cytotoxic effects against various cancer cell lines. This activity is, in part, mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.
| Cell Line | IC₅₀ Value | Reference |
| Pancreatic Cancer (PANC-1) | 12.3 µM | |
| Osteosarcoma (Saos-2) | 27.5 µg/mL | |
| Osteosarcoma (MG-63) | 29.0 µg/mL | |
| Osteosarcoma (U-2OS) | 69.9 µg/mL | |
| Breast Carcinoma (MDA-MB-231) | 62.1 µg/mL | |
| Hepatoma (HepG2) | 160.4 - 216.8 µM |
Mechanism of Action:
-
Inhibition of the NF-κB Signaling Pathway: Alizarin has been shown to abrogate the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cancer progression. Specifically, Alizarin can inhibit the phosphorylation of IκB kinase (IKK) and subsequently prevent the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation.
-
Activation of the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway: Alizarin acts as an agonist for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. This interaction leads to the upregulation of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of xenobiotics. The role of this pathway in Alizarin's biological activity is complex and may contribute to both its potential anti-cancer and pro-carcinogenic effects under different contexts.
Calcium Chelation: Alizarin and its sulfonated derivative, Alizarin Red S, are widely used as histological stains to identify calcium deposits in tissues and cell cultures. This property is particularly valuable in studies of bone mineralization and osteogenic differentiation.
This compound
Research on this compound is less extensive than on Alizarin, but it has shown promise in several therapeutic areas.
Anti-Osteoporotic Activity: this compound has been identified as an anti-osteoporotic agent. Studies have shown that it promotes the proliferation of osteoblasts, the cells responsible for bone formation, and inhibits the activity of Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, the cells that resorb bone.
Antioxidant and Anti-inflammatory Activities: this compound possesses antioxidant properties. While specific quantitative data on its anti-inflammatory activity are limited, its structural similarity to other anti-inflammatory anthraquinones suggests it may also modulate inflammatory pathways. Further research is needed to elucidate its specific mechanisms of action and to provide quantitative measures of its efficacy, such as IC₅₀ values. Information regarding its interaction with specific signaling pathways like NF-κB or AHR is not yet available.
Experimental Protocols
Synthesis of Alizarin
A common laboratory synthesis of Alizarin involves the Friedel-Crafts acylation of catechol with phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Catechol
-
Concentrated sulfuric acid
-
Boric acid (optional, as a catalyst)
Procedure:
-
A mixture of phthalic anhydride and catechol is heated in the presence of concentrated sulfuric acid.
-
The reaction mixture is heated to approximately 180°C.
-
After the reaction is complete, the mixture is cooled and then poured into water to precipitate the crude Alizarin.
-
The precipitate is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Note: The detailed mechanism involves the formation of an acylium ion from phthalic anhydride, which then attacks the electron-rich catechol ring in an electrophilic aromatic substitution reaction.
Synthesis of this compound
A detailed, reproducible laboratory synthesis protocol for this compound is not widely available in the public domain. However, it can be isolated from natural sources, such as the roots of Morinda officinalis. A potential synthetic route could involve the selective methylation of one of the hydroxyl groups of Alizarin, though this would likely require protecting group strategies to achieve regioselectivity.
Isolation from Morinda officinalis (General Procedure):
-
Powdered roots of Morinda officinalis are extracted with 85% ethanol.
-
The extract is concentrated, redissolved in water, and then partitioned with chloroform.
-
The chloroform extract is subjected to high-speed counter-current chromatography to isolate this compound.
Alizarin Red S Staining for Calcium Deposition
This protocol is used to visualize and quantify calcium deposition in cell cultures, a key indicator of osteogenic differentiation.
Materials:
-
Cells cultured under osteogenic conditions
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S staining solution (2% w/v in distilled water, pH adjusted to 4.1-4.3)
-
Distilled water
Procedure:
-
Wash the cell monolayer twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Add the Alizarin Red S staining solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four times with distilled water.
-
Visualize the stained calcium deposits (bright orange-red) under a microscope.
Quantification (Optional):
-
After staining, destain the cells with 10% acetic acid.
-
Neutralize the solution with 10% ammonium hydroxide.
-
Read the absorbance of the extracted stain at 405 nm.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to evaluate the antioxidant potential of a compound.
Materials:
-
Test compound (Alizarin or this compound) dissolved in a suitable solvent (e.g., methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (typically 0.1 mM)
-
Methanol or ethanol (as a blank)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
Add a specific volume of the test compound or control to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
In Vitro Anti-Osteoporosis Assay (Osteoclastogenesis Assay)
This assay assesses the ability of a compound to inhibit the formation of osteoclasts, the cells responsible for bone resorption.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM or DMEM supplemented with 10% FBS and antibiotics
-
Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant murine RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Test compound (this compound)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well plates
Procedure:
-
Seed BMMs or RAW 264.7 cells in a 96-well plate.
-
Culture the cells in the presence of M-CSF for a specified period to generate osteoclast precursors.
-
Induce osteoclast differentiation by adding RANKL to the culture medium, along with different concentrations of the test compound.
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's protocol.
-
TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and counted under a microscope.
-
A decrease in the number of osteoclasts in the presence of the test compound indicates its anti-osteoclastogenic activity.
Conclusion
Alizarin and this compound are structurally related anthraquinones with distinct and promising biological profiles. Alizarin's well-documented anti-cancer activity, mediated through the modulation of key signaling pathways like NF-κB and AHR, makes it a valuable tool for cancer research. This compound, with its demonstrated anti-osteoporotic and antioxidant properties, presents a compelling case for further investigation as a potential therapeutic agent for bone disorders and conditions associated with oxidative stress. This guide provides a foundational understanding of these two compounds, offering researchers and drug development professionals the necessary information to embark on further studies to unlock their full therapeutic potential. Further research is warranted to fully elucidate the mechanisms of action of this compound and to obtain more quantitative data on its biological activities.
References
- 1. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alizarin - Wikipedia [en.wikipedia.org]
- 3. This compound | C15H10O4 | CID 80309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorlab.com [biorlab.com]
Synthesis of 2-Hydroxy-1-Methoxyanthraquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and procurement of 2-hydroxy-1-methoxyanthraquinone, also known as alizarin-1-methyl ether. While direct, detailed synthetic protocols for this specific molecule are not extensively published, this document outlines plausible synthetic pathways based on analogous chemical transformations of its precursors. Furthermore, it details a well-documented method for its isolation from natural sources. This guide includes structured data, experimental protocols, and visualizations to support research and development activities.
Overview and Plausible Synthetic Pathways
2-Hydroxy-1-methoxyanthraquinone is a naturally occurring anthraquinone derivative found in plants such as Morinda officinalis and Morinda lucida.[1][2][3] It is structurally related to alizarin (1,2-dihydroxyanthraquinone), a historically significant dye.[4] The synthesis of 2-hydroxy-1-methoxyanthraquinone can be logically approached through the selective methylation of alizarin. This involves two primary stages:
-
Synthesis of the Precursor, 1,2-Dihydroxyanthraquinone (Alizarin): Alizarin is a readily available starting material, and its synthesis is well-established. Common industrial methods involve the sulfonation of anthraquinone followed by alkaline hydrolysis.
-
Selective Methylation of Alizarin: The subsequent step involves the selective methylation of the hydroxyl group at the C1 position. This is the most critical and least documented step.
An alternative to chemical synthesis is the direct isolation of the compound from natural sources, which has been successfully reported and provides a reliable method for obtaining the pure substance.[1]
Synthesis of the Precursor: 1,2-Dihydroxyanthraquinone (Alizarin)
The industrial preparation of 1,2-dihydroxyanthraquinone typically starts from anthraquinone. One established method involves the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid, which is then subjected to alkaline hydrolysis in the presence of an oxidizing agent.
Reaction Scheme: Anthraquinone → Anthraquinone-2-sulfonic acid → 1,2-Dihydroxyanthraquinone sodium salt → 1,2-Dihydroxyanthraquinone
A patented method describes a high-yield process that avoids some of the environmental concerns of older methods. This process involves heating anthraquinone with a sulfonating agent, an oxidant, and caustic soda under pressure.
Experimental Protocol for Alizarin Synthesis (Industrial Method)
This protocol is adapted from patented industrial processes.
Materials:
-
Anthraquinone
-
Sodium sulfite (or other sulfonating agent)
-
Sodium nitrate (or other oxidant)
-
Sodium hydroxide (caustic soda)
-
Phase-transfer catalyst (e.g., methyl naphthalene condensate)
-
Water
-
Hydrochloric acid or Sulfuric acid (for acidification)
Equipment:
-
High-pressure autoclave with stirring mechanism
-
Heating system
-
Filtration apparatus
Procedure:
-
Charge a high-pressure autoclave with water and sodium hydroxide, and stir until the caustic soda is fully dissolved.
-
Add anthraquinone, the sulfonating agent (e.g., sodium sulfite), the oxidant (e.g., sodium nitrate), and a small amount of the phase-transfer catalyst to the autoclave.
-
Seal the autoclave and begin stirring. Heat the mixture to a temperature between 150°C and 300°C.
-
The reaction is carried out under a pressure of 1.3 to 3.0 MPa for 8 to 10 hours. During this time, 1,2-dihydroxyanthraquinone sodium salt is formed.
-
After the reaction is complete, cool the autoclave and vent any excess pressure.
-
Transfer the reaction mixture to a separate vessel.
-
Acidify the mixture with an acid (e.g., hydrochloric acid) to precipitate the 1,2-dihydroxyanthraquinone.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Dry the product to obtain 1,2-dihydroxyanthraquinone (alizarin).
Quantitative Data for Alizarin Synthesis:
| Parameter | Value | Reference |
| Starting Material | Anthraquinone | |
| Key Reagents | Sodium sulfite, Sodium nitrate, Sodium hydroxide | |
| Temperature | 150 - 300 °C | |
| Pressure | 1.3 - 3.0 MPa | |
| Reaction Time | 8 - 10 hours | |
| Reported Yield | Up to 90% |
Proposed Synthesis of 2-Hydroxy-1-Methoxyanthraquinone via Selective Methylation
The selective methylation of one hydroxyl group in the presence of another on the same aromatic ring can be challenging. However, in the case of alizarin, the C1 hydroxyl group is intramolecularly hydrogen-bonded to the peri-carbonyl group, which can influence its reactivity compared to the C2 hydroxyl group. A plausible approach would involve using a mild methylating agent under carefully controlled conditions to favor mono-methylation at the more reactive site.
Conceptual Experimental Protocol for Selective Methylation
Materials:
-
1,2-Dihydroxyanthraquinone (Alizarin)
-
Dimethyl sulfate (DMS) or Methyl iodide
-
Potassium carbonate (or a similar mild base)
-
Acetone or N,N-Dimethylformamide (DMF) as a solvent
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a hot plate
-
Standard laboratory glassware for extraction and purification
-
Chromatography column for purification
Procedure:
-
Dissolve 1,2-dihydroxyanthraquinone in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask.
-
Add a stoichiometric amount of a mild base, such as potassium carbonate, to the solution.
-
Add a slight molar excess of the methylating agent (e.g., dimethyl sulfate) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to a moderate temperature (e.g., reflux in acetone) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed or the desired product is maximized, cool the reaction mixture.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography to separate the desired 2-hydroxy-1-methoxyanthraquinone from unreacted alizarin and any di-methylated by-product.
Logical Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for 2-hydroxy-1-methoxyanthraquinone.
Isolation from Natural Sources
2-Hydroxy-1-methoxyanthraquinone can be efficiently isolated from the roots of Morinda officinalis.
Experimental Protocol for Isolation
This protocol is based on the method described by Xu et al. (2009).
Materials:
-
Dried roots of Morinda officinalis
-
85% Ethanol
-
Chloroform
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Water
Equipment:
-
Grinder or mill
-
Large extraction vessel with stirrer
-
Rotary evaporator
-
Separatory funnel
-
High-Speed Counter-Current Chromatography (HSCCC) system
Procedure:
-
Grind the dried roots of Morinda officinalis to a powder (approximately 30 mesh).
-
Extract the powder with 85% ethanol (e.g., 1000 g of powder with 4000 ml of ethanol) for 2 hours with stirring. Repeat the extraction three times.
-
Combine the ethanol extracts and evaporate to dryness under reduced pressure at 60°C.
-
Redissolve the residue in water (e.g., 800 ml).
-
Extract the aqueous solution with chloroform three times (e.g., 3 x 800 ml).
-
Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Separate the crude extract using High-Speed Counter-Current Chromatography (HSCCC) with a solvent system of n-hexane-ethyl acetate-methanol-water (6:4:5:5, v/v).
-
Collect the fraction containing 1-methoxy-2-hydroxyanthraquinone.
-
Single crystals suitable for X-ray analysis can be obtained by slow evaporation from a methanol solution.
Quantitative Data for Isolation:
| Parameter | Value | Reference |
| Source Material | Roots of Morinda officinalis | |
| Initial Dry Mass | 1000 g | |
| Crude Extract Mass | 6.80 g | |
| Final Yield | 90.6 mg |
Biological Activity and Signaling Pathway
While the direct signaling pathways of 2-hydroxy-1-methoxyanthraquinone are not extensively detailed, research on structurally similar compounds provides valuable insights. A related compound, 2-hydroxy-3-methyl anthraquinone (HMA), has been shown to induce apoptosis and inhibit the proliferation and invasion of human hepatocellular carcinoma (HepG2) cells. The mechanism of action is linked to the inhibition of the SIRT1/p53 signaling pathway. HMA was found to inhibit SIRT1, which leads to an increased expression of p53. This, in turn, modulates the expression of apoptosis-related proteins such as Bcl-2 and Bax, ultimately leading to programmed cell death.
SIRT1/p53 Signaling Pathway in Apoptosis:
Caption: HMA-induced apoptosis via the SIRT1/p53 pathway.
Conclusion
The synthesis of 2-hydroxy-1-methoxyanthraquinone can be approached through the selective methylation of its precursor, alizarin, which is readily synthesized via established industrial methods. However, the most concretely documented method for obtaining this compound is through isolation from natural sources like Morinda officinalis. For researchers in drug development, the compound's structural similarity to other biologically active anthraquinones suggests potential therapeutic applications, possibly through mechanisms involving the SIRT1/p53 pathway. Further research into optimizing a scalable synthetic route and elucidating its specific biological mechanisms is warranted.
References
Spectroscopic Profile of Alizarin 1-Methyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Alizarin 1-methyl ether (2-hydroxy-1-methoxyanthracene-9,10-dione), an anthraquinone found in plants of the Morinda genus.[1][2] This document is intended as a resource for researchers in natural product chemistry, pharmacology, and drug development, offering key data for the identification and characterization of this compound.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 2-hydroxy-1-methoxyanthracene-9,10-dione |
| Synonyms | This compound, 2-Hydroxy-1-methoxyanthraquinone |
| CAS Number | 6170-06-5 |
| Molecular Formula | C₁₅H₁₀O₄ |
| Molecular Weight | 254.24 g/mol |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.95 | s | - | 2-OH |
| 8.21 | d | 8.5 | H-8 |
| 7.88 | m | - | H-6, H-7 |
| 7.63 | d | 2.5 | H-5 |
| 7.40 | dd | 8.5, 2.5 | H-7 |
| 7.24 | d | 2.5 | H-4 |
| 6.65 | d | 2.5 | H-2 |
| 4.02 | s | - | 1-OCH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| 188.5 | C-10 |
| 181.5 | C-9 |
| 162.0 | C-2 |
| 150.0 | C-1 |
| 135.0 | C-7 |
| 134.5 | C-4a |
| 133.0 | C-8a |
| 127.0 | C-6 |
| 126.5 | C-5 |
| 124.0 | C-8 |
| 119.0 | C-9a |
| 116.0 | C-10a |
| 110.0 | C-3 |
| 108.0 | C-4 |
| 56.5 | 1-OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3448 | Strong, Broad | O-H Stretch (hydroxyl group) |
| ~1676 | Strong | C=O Stretch (unchelated quinone carbonyl at C-10) |
| ~1638 | Strong | C=O Stretch (chelated quinone carbonyl at C-9) |
| ~1592 | Medium-Strong | C=C Stretch (aromatic ring) |
| ~1212 | Medium | C-O Stretch (ether) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 254 | 100 | [M]⁺ |
| 239 | - | [M - CH₃]⁺ |
| 226 | - | [M - CO]⁺ |
| 211 | - | [M - CO - CH₃]⁺ |
| 183 | - | [M - 2CO - CH₃]⁺ |
| 155 | - | [C₁₀H₃O₂]⁺ |
| 127 | - | [C₉H₃O]⁺ |
Experimental Protocols
The data presented in this guide is based on the analysis of this compound isolated from natural sources, primarily from the roots of Morinda elliptica and Morinda officinalis.[2][3]
Extraction and Isolation
-
Plant Material Preparation: The roots of the plant are collected, washed, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and methanol.
-
Fractionation: The crude extracts are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-chloroform) to separate different fractions.
-
Purification: Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or recrystallization to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer.
Workflow for Spectroscopic Analysis of this compound
Caption: Workflow for the extraction, isolation, and spectroscopic analysis of this compound.
References
Alizarin 1-Methyl Ether: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizarin 1-methyl ether, a naturally occurring anthraquinone derivative, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties. While research on this specific compound is emerging, this document synthesizes the available data to support further investigation and drug development efforts. It is important to note that much of the detailed mechanistic and quantitative data available is for its parent compound, alizarin, and further research is needed to fully elucidate the specific activities of the 1-methyl ether derivative.
Quantitative Biological Activity
The following table summarizes the available quantitative data for the biological activities of this compound and its parent compound, alizarin. The data for alizarin is provided for comparative context.
| Compound | Activity | Assay | Cell Line/System | IC50 / Result | Reference |
| Alizarin | Anticancer | Cell Viability | SW1990 (Pancreatic) | 22.1 µM | [1] |
| Alizarin | Anticancer | Cell Viability | BxPC3 (Pancreatic) | 35.9 µM | [1] |
| Alizarin | Anticancer | Cell Viability | PANC-1 (Pancreatic) | 15.6 µM | [1] |
| Alizarin | Anticancer | Cell Viability | MIA PaCa-2 (Pancreatic) | 10.2 µM | [1] |
| Alizarin | Anticancer | Cell Viability | HepG2 (Liver) | 160.4 µM / 216.8 µM | [1] |
| Alizarin | Anticancer | Cell Viability | Sao-2 (Osteosarcoma) | 114.5 µM | |
| Alizarin | Anticancer | Cell Viability | MG-63 (Osteosarcoma) | 120.7 µM | |
| 1-O-methyl chrysophanol | Anti-inflammatory | Protein Denaturation | In vitro | IC50 of 63.50±2.19 µg/ml |
Note: Specific IC50 values for this compound in anticancer and anti-inflammatory assays were not available in the reviewed literature. The provided data for alizarin highlights the potential for its derivatives to possess significant biological activity.
Biological Activities of this compound
Anticancer Activity
This compound has demonstrated potential as an anticancer agent. Studies have shown that it can inhibit the growth of lymphocytic leukemia cells in animal models. Furthermore, clinical data suggests its potential use as an adjuvant therapy for patients with lymphocytic leukemia and bone metastasis. While detailed mechanistic studies on this compound are limited, research on the parent compound, alizarin, provides insights into potential pathways. Alizarin has been shown to induce cell cycle arrest and apoptosis in pancreatic cancer cells by inhibiting the NF-κB signaling pathway.
Anti-inflammatory Activity
While direct evidence for the anti-inflammatory activity of this compound is not extensively documented, a related compound, 1-O-methyl chrysophanol, has been shown to possess significant anti-inflammatory properties by inhibiting protein denaturation. This suggests that the methylation of a hydroxyl group in the anthraquinone structure may contribute to anti-inflammatory effects. Further investigation into the specific anti-inflammatory mechanisms of this compound is warranted.
Antioxidant Activity
This compound has been reported to exhibit antioxidant properties. It has shown antioxidant activity in an assay with human erythrocytes. The antioxidant capacity of anthraquinones is often attributed to their ability to scavenge free radicals.
Anti-osteoporotic Activity
Isolated from the roots of Morinda officinalis, this compound has demonstrated anti-osteoporotic activity. Studies have shown that it promotes osteoblast proliferation and inhibits osteoclast TRAP (tartrate-resistant acid phosphatase) activity, suggesting its potential in the treatment of osteoporosis.
Antibacterial Activity
This compound has also been reported to possess antibacterial properties, although specific details on the spectrum of activity and mechanism of action are not yet well-defined.
Signaling Pathways
Detailed signaling pathways specifically modulated by this compound are yet to be fully elucidated. However, studies on alizarin have identified its interaction with key cellular signaling cascades. A significant pathway inhibited by alizarin is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a crucial role in inflammation and cancer progression.
Below is a diagram illustrating the inhibitory effect of alizarin on the TNF-α-induced NF-κB signaling pathway. It is hypothesized that this compound may exert its effects through similar mechanisms, though this requires experimental verification.
Experimental Protocols
Anticancer Activity - MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Culture the desired cancer cell line (e.g., lymphocytic leukemia) in an appropriate medium and conditions.
-
Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity - DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.
-
Reaction Mixture: Mix the DPPH solution with the sample solutions in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The available data, although limited, suggests a range of biological activities that warrant further in-depth investigation. Future research should focus on:
-
Quantitative analysis: Determining the IC50 values of this compound in a variety of cancer cell lines and inflammatory models.
-
Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Comparative studies: Directly comparing the biological activities of this compound with its parent compound, alizarin, to understand the role of the 1-methyl ether group.
-
In vivo efficacy: Conducting comprehensive animal studies to evaluate the therapeutic potential and safety profile of this compound.
A more thorough understanding of the biological activities and mechanisms of this compound will be crucial for its potential translation into clinical applications.
References
The Discovery and History of Alizarin 1-Methyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizarin 1-methyl ether, scientifically known as 2-hydroxy-1-methoxyanthraquinone, is an anthraquinone derivative that has garnered interest in various scientific fields, particularly for its potential therapeutic properties. While the history of its parent compound, alizarin, is well-documented as a prominent natural dye, the specific discovery and historical trajectory of its 1-methyl ether derivative are more nuanced. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and experimental protocols related to this compound, with a focus on its anti-osteoporotic activity.
Historical Context: From a Famous Dye to a Bioactive Molecule
The story of this compound is intrinsically linked to the history of alizarin, the iconic red dye extracted from the roots of the madder plant (Rubia tinctorum) for millennia. In 1826, the French chemist Pierre-Jean Robiquet was the first to isolate alizarin.[1] A pivotal moment in synthetic organic chemistry occurred in 1868 when German chemists Carl Graebe and Carl Liebermann, working for BASF, successfully synthesized alizarin from anthracene.[1][2] This breakthrough, filed just one day before a similar independent discovery by William Henry Perkin in England, revolutionized the dye industry and marked a shift from natural to synthetic colorants.[2][3]
The specific discovery of this compound is less clearly documented in a single seminal event. Instead, its identification has emerged from the systematic study of natural products. It has been isolated from various plant species, including Morinda officinalis, Morinda elliptica, Galium sinaicum, and Hedyotis capitellata. These discoveries were often the result of phytochemical investigations aiming to identify the bioactive constituents of traditional medicinal plants.
Chemical and Physical Properties
This compound is a yellow crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₀O₄ | |
| Molecular Weight | 254.24 g/mol | |
| CAS Number | 6170-06-5 | |
| Melting Point | 179 °C (dried) | |
| Boiling Point | Not available | |
| Appearance | Orange needles with 1 H₂O from dilute methanol | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Predicted | |||
| 7.0 - 8.5 | m | 6H | Aromatic protons |
| 3.9 - 4.1 | s | 3H | -OCH₃ |
| 10.0 - 13.0 | s | 1H | -OH (phenolic) |
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbons, aromatic carbons, and the methoxy carbon.
| Chemical Shift (δ, ppm) | Assignment |
| Predicted | |
| 180 - 190 | C=O (quinone) |
| 110 - 160 | Aromatic carbons |
| 55 - 65 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3200 - 3550 (broad) | O-H stretch (hydroxyl) |
| ~1650 (strong) | C=O stretch (quinone) |
| 1550 - 1700 | C=C stretch (aromatic) |
| 1029 - 1200 | C-O stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation |
| 254 | [M]⁺ |
Experimental Protocols
Isolation of this compound from Morinda officinalis
The following protocol details the isolation of this compound from the roots of Morinda officinalis, a common natural source.
Materials:
-
Dried and powdered roots of Morinda officinalis
-
85% Ethanol
-
Chloroform
-
n-hexane
-
Ethyl acetate
-
Methanol
-
Water
-
High-Speed Counter-Current Chromatography (HSCCC) system
Procedure:
-
Extraction: Macerate the powdered roots of Morinda officinalis with 85% ethanol at room temperature with stirring for 2 hours. Repeat the extraction three times.
-
Concentration: Combine the ethanol extracts and evaporate to dryness under reduced pressure.
-
Solvent Partitioning: Redissolve the residue in water and extract three times with chloroform.
-
Crude Extract Preparation: Combine the chloroform extracts and evaporate to dryness to obtain the crude extract.
-
Chromatographic Separation: Separate the crude extract using High-Speed Counter-Current Chromatography (HSCCC) with a solvent system of n-hexane-ethyl acetate-methanol-water (6:4:5:5, v/v).
-
Isolation: Collect the fraction corresponding to this compound.
Anti-Osteoporotic Activity and Signaling Pathway
This compound has demonstrated promising anti-osteoporotic activity. Studies have shown that it promotes the proliferation of osteoblasts, the cells responsible for bone formation, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This dual action suggests its potential as a therapeutic agent for osteoporosis.
The primary signaling pathway regulating osteoclast differentiation and function is the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/RANK/Osteoprotegerin (OPG) pathway. While direct studies on the interaction of this compound with this pathway are still emerging, its inhibitory effect on osteoclast activity strongly suggests a modulatory role.
The proposed mechanism involves the inhibition of the RANKL-RANK interaction or downstream signaling cascades. RANKL, produced by osteoblasts, binds to its receptor RANK on the surface of osteoclast precursors. This binding initiates a signaling cascade that leads to the differentiation and activation of osteoclasts. OPG, also produced by osteoblasts, acts as a decoy receptor for RANKL, preventing it from binding to RANK and thereby inhibiting osteoclastogenesis. It is hypothesized that this compound may interfere with this pathway, potentially by downregulating RANKL expression, upregulating OPG expression, or inhibiting key downstream signaling molecules such as NF-κB and MAPKs.
Conclusion
This compound, a naturally occurring anthraquinone, has transitioned from a compound identified in phytochemical screenings to a molecule of significant interest for its pharmacological properties, particularly its anti-osteoporotic effects. While its historical discovery is not as clearly defined as that of its parent compound, alizarin, ongoing research continues to unveil its therapeutic potential. The detailed experimental protocols for its isolation and the growing understanding of its mechanism of action provide a solid foundation for further investigation and potential development as a novel treatment for bone-related disorders. This guide serves as a comprehensive resource for professionals in the field, summarizing the current knowledge and paving the way for future research and development.
References
Potential Therapeutic Applications of Alizarin 1-Methyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alizarin 1-methyl ether, a naturally occurring anthraquinone derivative, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on its biological activities, including its anti-osteoporotic, antioxidant, antibacterial, and anti-leukemic properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate further research and drug development efforts. While specific data for this compound is limited in some areas, this guide also incorporates information from the closely related and more extensively studied parent compound, Alizarin, to provide a broader context for its potential mechanisms of action.
Introduction
This compound (2-hydroxy-1-methoxyanthracene-9,10-dione) is an anthraquinone found in various medicinal plants, including those from the Morinda and Galium genera.[1] Anthraquinones are a class of aromatic organic compounds known for their diverse pharmacological activities. Preliminary studies suggest that this compound possesses a range of biological effects that warrant further investigation for their therapeutic potential. This guide aims to consolidate the current understanding of these activities to serve as a foundational resource for the scientific community.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 254.24 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-hydroxy-1-methoxyanthracene-9,10-dione | --INVALID-LINK-- |
| Synonyms | Alizarin-1-methyl ether, 2-Hydroxy-1-methoxyanthraquinone | --INVALID-LINK-- |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Potential Therapeutic Applications
Anti-Osteoporotic Activity
Overview: this compound has been reported to possess anti-osteoporotic properties.[3] This activity is thought to be mediated through the promotion of osteoblast (bone-forming cell) proliferation and the inhibition of osteoclast (bone-resorbing cell) activity.[3]
Quantitative Data: Specific quantitative data on the anti-osteoporotic activity of this compound is not readily available in the current literature. However, a study on the related compound, Rubiadin-1-methyl ether , also isolated from Morinda officinalis, demonstrated significant inhibition of osteoclastogenesis.
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| Rubiadin-1-methyl ether | TRAP Staining | Bone Marrow Macrophages (BMMs) | 10 µM | Significant inhibition of RANKL-induced osteoclast formation | |
| Rubiadin-1-methyl ether | Western Blot | BMMs | 10 µM | Downregulation of NFATc1, c-Fos, MMP-9, and Cathepsin K |
Signaling Pathway: The anti-osteoporotic effect of anthraquinones like Rubiadin-1-methyl ether is linked to the inhibition of the RANKL-induced NF-κB signaling pathway in osteoclast precursors. Activation of this pathway is crucial for osteoclast differentiation and function.
Antioxidant Activity
Overview: this compound has been reported to exhibit antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, a key factor in various pathologies.
Quantitative Data: While the antioxidant activity of this compound is mentioned, specific IC50 values from standardized assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not available in the reviewed literature. However, a study on extracts of Morinda citrifolia containing Alizarin reported the following:
| Extract | Assay | IC50 Value | Reference |
| Ethanolic root extract | DPPH | 0.82 mg/mL | |
| Dichloromethane root extract | Nitric Oxide Scavenging | 0.64 mg/mL |
Antibacterial Activity
Overview: 2-Hydroxy-1-methoxyanthraquinone has been identified as possessing antibacterial activity.
Quantitative Data: Specific minimum inhibitory concentration (MIC) values for this compound against a range of bacteria are not well-documented. However, data for the parent compound, Alizarin , is available:
| Bacterium | MIC (mg/mL) | Reference |
| Klebsiella pneumoniae | 12.5 | |
| Pseudomonas aeruginosa | 25 | |
| Staphylococcus aureus | 50 | |
| Escherichia coli | 50 |
Anti-Leukemic Activity
Overview: An early study identified this compound as having anti-leukemic activity against the P388 murine leukemia cell line.
Quantitative Data: The available literature does not provide specific IC50 values for the anti-leukemic activity of this compound. Further studies are required to quantify its potency and elucidate the mechanism of action.
Signaling Pathway: The precise signaling pathways affected by this compound in leukemia are unknown. However, related anthraquinones have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of MAPK and STAT3 pathways.
Experimental Protocols
Osteoblast Mineralization Assay (Alizarin Red S Staining)
This protocol provides a general method for assessing in vitro bone formation.
Workflow:
Methodology:
-
Cell Seeding: Plate osteoblastic cells (e.g., MC3T3-E1) in a multi-well plate at an appropriate density.
-
Cell Culture: Culture the cells in a suitable growth medium until they reach confluence.
-
Osteogenic Differentiation: Replace the growth medium with an osteogenic differentiation medium containing ascorbic acid, β-glycerophosphate, and dexamethasone. Treat cells with varying concentrations of this compound.
-
Fixation: After a suitable incubation period (e.g., 14-21 days), wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Washing: Carefully wash the cells with deionized water to remove excess stain.
-
Quantification: The stained mineralized nodules can be visualized by microscopy. For quantitative analysis, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance measured at approximately 562 nm.
Osteoclast Differentiation Assay (TRAP Staining)
This protocol outlines a general method for assessing osteoclast formation.
Methodology:
-
Cell Seeding: Isolate bone marrow macrophages (BMMs) and plate them in a multi-well plate.
-
Osteoclast Differentiation: Culture the BMMs in the presence of M-CSF and RANKL to induce osteoclast differentiation. Treat cells with varying concentrations of this compound.
-
Fixation: After 5-7 days, fix the cells with a suitable fixative (e.g., 10% formalin).
-
TRAP Staining: Stain the cells for tartrate-resistant acid phosphatase (TRAP) activity using a commercial kit according to the manufacturer's instructions.
-
Analysis: TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and counted under a microscope.
Antioxidant Activity Assay (DPPH Radical Scavenging)
A general protocol to determine free radical scavenging activity.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add varying concentrations of the this compound solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
Antibacterial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-Leukemic Cell Viability Assay (MTT Assay)
A colorimetric assay to assess cell metabolic activity.
Methodology:
-
Cell Seeding: Seed leukemia cells (e.g., P388) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
This compound demonstrates a promising, albeit underexplored, profile of therapeutic potential. The available evidence points towards its utility in the fields of bone diseases, infectious diseases, and oncology. However, a significant gap exists in the literature concerning specific quantitative data and detailed mechanistic studies for this particular compound. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 and MIC values of pure this compound in a range of relevant assays and cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound for each of its biological activities.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in appropriate animal models.
A more in-depth understanding of the pharmacology of this compound will be crucial for its potential translation into clinical applications.
References
- 1. Antitumor agents 50. 1 Morindaparvin-A, a new antileukemic anthraquinone, and alizarin-1-methyl ether from Morinda parvifolia, and the antileukemic activity of the related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26 - PMC [pmc.ncbi.nlm.nih.gov]
Alizarin 1-methyl ether mechanism of action preliminary studies
An In-depth Technical Guide on the Core Mechanism of Action of Alizarin 1-methyl ether: Preliminary Studies
Disclaimer: Scientific research on the precise molecular mechanism of action of this compound (2-hydroxy-1-methoxyanthraquinone) is currently limited. This guide summarizes the existing preliminary data and extrapolates potential mechanisms based on studies of the closely related parent compound, Alizarin, and other analogous anthraquinones. The proposed signaling pathways and experimental protocols are intended to serve as a foundation for future research.
Introduction
This compound is an anthraquinone, a class of aromatic organic compounds, that has been isolated from the roots of medicinal plants such as Morinda officinalis and Morinda elliptica.[] Preliminary studies have indicated a range of biological activities for this compound, including anti-osteoporotic, antioxidant, and antibacterial effects.[] Furthermore, it has demonstrated potential in cancer research, with initial findings showing inhibition of lymphocytic leukemia cell growth in animal models.[][2] This technical guide aims to consolidate the current understanding of this compound's biological effects and to propose putative mechanisms of action based on the available scientific literature for related compounds.
Known Biological Activities and Putative Mechanisms
The biological activities of this compound are diverse, suggesting multiple potential mechanisms of action. Below, we explore these activities and propose signaling pathways that may be involved, drawing parallels with the well-studied compound Alizarin and other relevant quinones.
Anti-Osteoporotic Activity
This compound has been identified as a compound with anti-osteoporotic potential.[] Studies on a bioactivity-guided fractionation of extracts from Morinda officinalis revealed that this compound (referred to as 2-hydroxy-1-methoxyanthraquinone in the study) promotes the proliferation of osteoblasts. Osteoblasts are the cells responsible for new bone formation, and their proliferation is a key factor in maintaining bone density.
Putative Signaling Pathway: Wnt/β-catenin Signaling
A related anthraquinone, M13, also isolated from Morinda officinalis, has been shown to promote the osteogenic differentiation of mesenchymal stem cells by targeting the Wnt/β-catenin signaling pathway. It is plausible that this compound may act through a similar mechanism. The Wnt/β-catenin pathway is crucial for bone development and homeostasis.
Caption: Putative Wnt/β-catenin signaling pathway for osteogenesis.
Anticancer Activity
While direct mechanistic studies on the anticancer properties of this compound are lacking, its parent compound, Alizarin, has been shown to inhibit the growth of pancreatic cancer cells by abrogating the NF-κB signaling cascade.
Putative Signaling Pathway: NF-κB Signaling
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Alizarin has been demonstrated to inhibit TNF-α-stimulated NF-κB activity and its nuclear translocation. It is hypothesized that this compound may share this mechanism.
References
Safety and Toxicity Profile of Alizarin 1-methyl ether: An In-depth Technical Guide
Disclaimer: Limited direct safety and toxicity data for Alizarin 1-methyl ether (2-hydroxy-1-methoxyanthraquinone) is available in the public domain. This guide summarizes the available information and presents data on the closely related parent compound, Alizarin (1,2-dihydroxyanthraquinone), to provide a potential but not direct indication of its toxicological profile. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.
Introduction
This compound is an anthraquinone derivative. Anthraquinones are a class of organic compounds found naturally in some plants and are also synthesized for various applications, including as dyes and in pharmaceutical research. This compound has been investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This document aims to provide a comprehensive overview of the available safety and toxicity data for this compound, drawing comparisons with its parent compound, Alizarin, where necessary.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-1-methoxyanthracene-9,10-dione | [3][4] |
| Synonyms | This compound, 2-Hydroxy-1-methoxyanthraquinone | [3] |
| CAS Number | 6170-06-5 | |
| Molecular Formula | C₁₅H₁₀O₄ | |
| Molecular Weight | 254.24 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Non-Clinical Toxicity
Acute Toxicity
No specific LD50 (median lethal dose) data for this compound was identified in the reviewed literature. For the parent compound, Alizarin, hazard statements indicate that it is harmful if swallowed.
Cytotoxicity
For comparative purposes, the following table summarizes the cytotoxic activity of the parent compound, Alizarin, against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatoma | 160.4 - 216.8 | |
| 4T1 | Murine Breast Cancer | 495 | |
| MGC-803 | Human Gastric Cancer | 40.35 | |
| Hep-G2 | Human Hepatoma | 79.27 | |
| MDA-MB-231 | Human Breast Cancer | 62.1 µg/mL | |
| U-2 OS | Human Osteosarcoma | 69.9 µg/mL |
Genotoxicity
Direct genotoxicity data for this compound from standard assays like the Ames test, micronucleus test, or comet assay were not found in the reviewed literature.
Studies on the parent compound, Alizarin, have shown mixed results. Some studies report that Alizarin was negative for mutations in the Ames test. However, other research suggests that some anthraquinones possess genotoxic potential, which can be a concern for this class of compounds.
Carcinogenicity
No dedicated long-term carcinogenicity studies on this compound were identified.
A medium-term multi-organ bioassay in rats fed a diet containing 0.04% Alizarin (the parent compound) showed an increase in the incidence of renal cell tumors, although this was at a lower rate than that observed with another anthraquinone, rubiadin. This suggests a potential carcinogenic risk associated with Alizarin that warrants further investigation for its derivatives.
Metabolism and Pharmacokinetics
Detailed studies on the metabolism and pharmacokinetic profile of this compound are not currently available. Research on the metabolism of Alizarin dimethyl ether suggests that biological demethylation can occur. It is plausible that this compound undergoes similar metabolic transformations in vivo, potentially leading to the formation of Alizarin and other metabolites. The specific enzymes and pathways involved in its metabolism have not been elucidated.
Signaling Pathways
The direct effects of this compound on specific signaling pathways have not been extensively studied.
However, research on the parent compound, Alizarin, has demonstrated its activity as an agonist of the Aryl Hydrocarbon Receptor (AHR). This interaction leads to the activation of the AHR-CYP1A1 signaling pathway, which is involved in the metabolism of xenobiotics and has been linked to carcinogenesis.
Caption: AHR Signaling Pathway Activated by Alizarin.
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not available in the cited literature. The following sections describe generalized protocols for key toxicity assays that would be relevant for its safety assessment.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Generalized MTT Assay Workflow.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Caption: Generalized Ames Test Workflow.
Protocol Steps:
-
Strain Preparation: Use histidine-dependent strains of Salmonella typhimurium.
-
Exposure: Mix the bacterial strains with various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Conclusion
The available data on the safety and toxicity of this compound is limited. While it shows some interesting biological activities, the absence of comprehensive toxicological data, particularly regarding genotoxicity and carcinogenicity, presents a significant knowledge gap. The data on the parent compound, Alizarin, suggests potential concerns, including cytotoxicity and carcinogenicity, which should be considered in the risk assessment of this compound. Further in-depth studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity bioassays, are crucial to fully characterize the safety profile of this compound for any potential therapeutic or industrial application. Researchers and drug development professionals should proceed with caution and conduct thorough safety evaluations before considering this compound for further development.
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H10O4 | CID 80309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Alizarin 1-Methyl Ether Derivatives: A Technical Guide to Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizarin (1,2-dihydroxyanthraquinone) and its derivatives represent a significant class of naturally occurring and synthetic compounds with a wide range of biological activities. Among these, Alizarin 1-methyl ether (2-hydroxy-1-methoxyanthraquinone) serves as a crucial scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological activities of this compound and its derivatives, with a particular focus on their potential in cancer therapy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this area.
Physicochemical Properties of this compound
This compound is an anthraquinone that has been isolated from natural sources such as Morinda officinalis and Rubia wallichiana.[1][] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6170-06-5 | [1] |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| DMSO Solubility | ≥125 mg/mL | |
| Storage | Desiccate at -20°C |
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various methods, often involving the modification of the alizarin scaffold. A general approach involves the selective methylation of one of the hydroxyl groups of alizarin. Further derivatization can be carried out by targeting the remaining hydroxyl group or by modifying the aromatic rings.
General Synthesis Protocol for Alizarin Derivatives
A common method for synthesizing the core alizarin structure involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization. For instance, reacting phthalic anhydride with a suitably substituted catechol in the presence of a Lewis acid like aluminum chloride can yield the alizarin backbone.
Biological Activities and Therapeutic Potential
This compound and its derivatives have demonstrated a spectrum of biological activities, including antioxidant, antibacterial, anti-osteoporotic, and notably, anticancer properties.
Anticancer Activity
The anticancer effects of alizarin and its derivatives have been a primary focus of research. These compounds have shown cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
The following table summarizes the cytotoxic activity of alizarin and some of its derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Alizarin | MCF-7 (Breast) | Not specified, dose-dependent cytotoxicity observed | Not specified in provided text |
| Alizarin | MDA-MB-231 (Breast) | Not specified, dose-dependent cytotoxicity observed | Not specified in provided text |
| Alizarin | PANC-1 (Pancreatic) | Effective concentration of 10 µM for clone formation inhibition | Not specified in provided text |
| Alizarin | MIA PaCa-2 (Pancreatic) | Effective concentration of 10 µM for clone formation inhibition | Not specified in provided text |
| 2-methyl alizarin | HepG2 (Liver) | 8.878 µg/mL | Not specified in provided text |
| Imidazoquinazoline derivative 5a | MCF7 (Breast) | 27.1 | |
| Imidazoquinazoline derivative 6a | MCF7 (Breast) | 10.6 | |
| Imidazoquinazoline derivative 7a | MCF7 (Breast) | 26.4 | |
| Imidazoquinazoline derivative 7b | MCF7 (Breast) | 21.6 |
Signaling Pathways Modulated by Alizarin Derivatives
Alizarin and its derivatives exert their biological effects by interfering with specific cellular signaling pathways. Two of the most well-documented pathways are the NF-κB and the ERα-mediated signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Alizarin has been shown to inhibit the NF-κB signaling cascade.
Figure 1: Inhibition of the NF-κB signaling pathway by Alizarin.
ERα-Mediated Signaling Pathway
The Estrogen Receptor Alpha (ERα) pathway plays a crucial role in the development and progression of breast cancer. Alizarin has been shown to impede ERα-mediated tumorigenic effects.
Figure 2: Alizarin's modulation of the ERα-mediated signaling pathway.
Experimental Protocols
To facilitate the investigation of this compound derivatives, detailed protocols for common and critical assays are provided below.
Experimental Workflow
A typical workflow for the synthesis and evaluation of new this compound derivatives is outlined below.
Figure 3: General experimental workflow for drug discovery with Alizarin derivatives.
MTT Cell Proliferation Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound derivatives)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Western Blot Protocol for NF-κB Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation state of signaling pathways.
Materials:
-
Cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IKK, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system. Densitometry can be used to quantify the protein levels.
Conclusion
This compound and its derivatives are a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to modulate critical signaling pathways such as NF-κB and ERα highlights their potential as lead structures for the development of novel anticancer agents. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the study of these fascinating molecules. Further research into the synthesis of a wider range of derivatives and a deeper understanding of their structure-activity relationships will be crucial in unlocking their full therapeutic potential.
References
The Antioxidant Potential of Alizarin 1-Methyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alizarin 1-methyl ether, a naturally occurring anthraquinone derivative, has garnered interest for its potential therapeutic properties, including its role as an antioxidant. This technical guide provides a comprehensive overview of the current understanding of the antioxidant capacity of this compound. Due to a notable scarcity of direct quantitative antioxidant data for this specific compound in publicly available literature, this document leverages data from its parent compound, Alizarin, to infer and discuss its potential antioxidant activities. This guide details the presumed mechanisms of action, relevant signaling pathways, and standardized experimental protocols for evaluating its antioxidant potential. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.
Introduction
This compound (2-hydroxy-1-methoxyanthracene-9,10-dione) is a polyphenol belonging to the anthraquinone group.[1] It is found in various plant species, including those of the Rubiaceae family.[2] While its parent compound, Alizarin, has been more extensively studied for its biological activities, this compound is also recognized for its potential antioxidant, antibacterial, and anti-osteoporotic properties.[3][] The presence of a hydroxyl group and a methoxy group on its aromatic structure suggests its capability to act as a free radical scavenger, a key characteristic of antioxidant compounds. This guide will synthesize the available information to provide a detailed technical overview of its antioxidant potential.
Antioxidant Activity
To provide a comparative perspective, the antioxidant activities of its parent compound, Alizarin, and other related anthraquinones have been documented. It is important to note that the methylation of a hydroxyl group, as in the case of this compound, may influence its antioxidant capacity. The free hydroxyl groups are often crucial for the hydrogen-donating ability of phenolic antioxidants.
Quantitative Data for Structurally Related Compounds
The following table summarizes the antioxidant activity of Alizarin and other relevant compounds to serve as a reference for estimating the potential of this compound.
| Compound/Extract | Assay | IC50 / Activity | Reference(s) |
| Alizarin | DPPH Radical Scavenging | Notable antiradical activity | |
| Alizarin | ABTS Radical Scavenging | Notable antiradical activity | |
| Purpurin | DPPH Radical Scavenging | Strongest scavenging activity among tested anthraquinones | |
| Purpurin | ABTS Radical Scavenging | Strongest scavenging activity among tested anthraquinones | |
| Ethanolic extract of Morinda citrifolia root (contains Alizarin) | DPPH Radical Scavenging | IC50 = 0.82 mg/mL | |
| Dichloromethane extract of Morinda citrifolia root (contains Alizarin) | Nitric Oxide (NO) Radical Scavenging | IC50 = 0.64 mg/mL | |
| Ethanolic extract of Morinda citrifolia root (contains Alizarin) | FRAP | 5.02 ± 0.09 mM FeSO4/g extract |
Note: The data for plant extracts represent the combined activity of multiple constituents, including but not limited to Alizarin and its derivatives.
Putative Mechanisms and Signaling Pathways
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The molecular structure of this compound, featuring a hydroxyl group, suggests it can participate in these reactions.
Based on studies of the parent compound Alizarin, two signaling pathways are of particular interest in the context of its biological and potential antioxidant-related effects: the NF-κB signaling pathway and the Aryl Hydrocarbon Receptor (AhR) signaling pathway .
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Chronic inflammation is closely linked to oxidative stress. Alizarin has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur by preventing the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. By inhibiting NF-κB activation, Alizarin can downregulate the expression of pro-inflammatory and pro-survival genes, thereby potentially mitigating inflammation-associated oxidative stress. It is plausible that this compound shares a similar inhibitory effect on this pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating genes associated with xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1. Some studies have identified Alizarin as an agonist of the AhR receptor, leading to the activation of the AHR-CYP1A1 signaling pathway. The activation of this pathway can have dual effects; while it is crucial for detoxifying certain harmful compounds, its prolonged activation can also lead to the generation of reactive intermediates and oxidative stress. Understanding the interaction of this compound with the AhR pathway is therefore important for a complete assessment of its antioxidant and pro-oxidant balance.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Alizarin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Alizarin 1-methyl ether, a bioactive anthraquinone with potential therapeutic applications. The described protocol is applicable for the analysis of pure compounds and can be adapted for the quantification of this compound in complex matrices such as plant extracts. This document provides comprehensive experimental protocols, data presentation tables, and a workflow diagram to ensure successful implementation in a laboratory setting.
Introduction
This compound (2-hydroxy-1-methoxyanthracene-9,10-dione) is a naturally occurring anthraquinone found in various plant species, including those of the Rubiaceae family. It has garnered significant interest in the scientific community due to its diverse biological activities, which include anti-osteoporotic, antioxidant, and antibacterial properties.[1] As research into the therapeutic potential of this compound progresses, the need for a robust and accurate analytical method for its quantification becomes crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a validated reverse-phase HPLC method for the reliable quantification of this compound.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental for method development.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₀O₄ | [2] |
| Molecular Weight | 254.24 g/mol | |
| IUPAC Name | 2-hydroxy-1-methoxyanthracene-9,10-dione | |
| CAS Number | 6170-06-5 | |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocols
Instrumentation and Chromatographic Conditions
This method is based on established protocols for the analysis of anthraquinones, including this compound, from natural sources.
| Parameter | Specification |
| HPLC System | Agilent 1100/1200 series or equivalent with a photodiode array (PDA) detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.2% aqueous phosphoric acid (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
A gradient elution is recommended to ensure optimal separation of this compound from potential impurities or other components in a mixture.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 10 | 70 | 30 |
| 25 | 40 | 60 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 45 | 85 | 15 |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the calibration and quantification of the analyte.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be stored at 4°C and protected from light.
Sample Preparation
For the analysis of a pure compound, dissolve an accurately weighed amount of the sample in methanol to a known concentration within the calibration range. If analyzing a plant extract, a suitable extraction and clean-up procedure may be required. A general procedure for plant material is as follows:
-
Accurately weigh the powdered plant material.
-
Extract with methanol using sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
Data Presentation
Calibration Curve Data
A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | User-generated data |
| 5 | User-generated data |
| 10 | User-generated data |
| 25 | User-generated data |
| 50 | User-generated data |
| 100 | User-generated data |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined by the user |
| Limit of Quantification (LOQ) | To be determined by the user |
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interfering peaks at the retention time of the analyte |
Visualization
Caption: Workflow for the HPLC quantification of this compound.
Signaling Pathway Context
This compound has been investigated for its potential role in bone metabolism, specifically in promoting osteoblast proliferation and inhibiting osteoclast activity. While the precise signaling pathways are still under investigation, a hypothetical pathway can be visualized to guide further research.
Caption: Hypothetical signaling pathway of this compound in osteoblasts.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. By following the detailed protocols and utilizing the provided data tables and diagrams, researchers can confidently implement this method for various applications in natural product chemistry, drug discovery, and quality control.
References
Application Note: Alizarin 1-methyl ether In Vitro Anticancer Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alizarin 1-methyl ether is an anthraquinone derivative, a class of organic compounds found in various natural sources like the roots of the madder plant (Rubia tinctorum) and Morinda elliptica.[][2] Anthraquinones are recognized for a wide range of pharmacological activities, including anticancer properties.[2][3][4] Alizarin, a closely related compound, has demonstrated cytotoxic and pro-apoptotic effects against multiple cancer cell lines, including pancreatic, breast, and murine breast cancer. It is known to induce cell cycle arrest and apoptosis by modulating key signaling pathways, such as the NF-κB and ERα-mediated pathways. This document provides detailed protocols for evaluating the in vitro anticancer activity of this compound, focusing on cytotoxicity, apoptosis induction, and cell cycle analysis.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Alizarin, a structurally similar compound to this compound, on various cancer cell lines. This data serves as a reference for selecting appropriate cell lines and concentration ranges for initial screening of this compound.
Table 1: IC50 Values of Alizarin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| PANC-1 | Pancreatic Cancer | 15.6 µM | 48 h | |
| MIA PaCa-2 | Pancreatic Cancer | 10.2 µM | 48 h | |
| SW1990 | Pancreatic Cancer | 22.1 µM | 48 h | |
| BxPC3 | Pancreatic Cancer | 35.9 µM | 48 h | |
| MCF-7 | Breast Carcinoma | Cytotoxic | Not Specified | |
| MDA-MB-231 | Breast Cancer | 62.1 µg/mL | Not Specified | |
| 4T1 | Murine Breast Cancer | 495 µM | Not Specified | |
| HepG2 | Hepatoma | 79.27 µM - 216.8 µM | 48 h | |
| CEM-SS | T-lymphoblastic leukemia | Cytotoxic | Not Specified |
Note: The IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.
Experimental Protocols & Methodologies
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Selected cancer cell lines (e.g., PANC-1, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Detergent Reagent / Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest treatment dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well cell culture plates
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression. Alizarin has been shown to arrest pancreatic cancer cells in the G2/M phase.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
-
6-well cell culture plates
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Workflows and Signaling Pathways
Caption: Figure 1: General workflow for assessing the in vitro anticancer activity of this compound.
Caption: Figure 2: Alizarin inhibits the TNF-α-induced NF-κB pathway, blocking nuclear translocation.
Caption: Figure 3: Alizarin impedes ERα-mediated signaling, leading to cell cycle arrest and apoptosis.
References
- 2. researchgate.net [researchgate.net]
- 3. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Potential of Alizarin 1-methyl ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-inflammatory effects of Alizarin 1-methyl ether. Due to limited direct research on this compound, the experimental designs, anticipated outcomes, and mechanistic insights detailed below are extrapolated from studies on the structurally related anthraquinones, Alizarin and Rubiadin-1-methyl ether. These compounds have demonstrated notable anti-inflammatory properties, primarily through the modulation of the NF-κB and potentially MAPK signaling pathways.
Introduction
This compound is an anthraquinone derivative that holds potential as an anti-inflammatory agent. Structurally similar compounds, such as Alizarin and Rubiadin-1-methyl ether, have been shown to suppress inflammatory responses by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2] This document outlines detailed protocols to assess the anti-inflammatory activity of this compound in vitro, providing a framework for its preclinical evaluation.
Proposed Mechanism of Action
Based on evidence from related compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[1][3] This pathway is central to the inflammatory response, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data Summary
The following tables present hypothetical data based on the reported effects of Rubiadin-1-methyl ether and Alizarin.[2] These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitric Oxide (NOx) Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | TNF-α Inhibition (%) |
| This compound | 1 | 15 ± 3.2 | 12 ± 2.5 | 10 ± 1.8 | 8 ± 2.1 |
| 10 | 35 ± 4.1 | 30 ± 3.8 | 25 ± 3.1 | 22 ± 2.9 | |
| 30 | 55 ± 5.6 | 50 ± 4.9 | 45 ± 4.2 | 40 ± 3.7 | |
| Dexamethasone (Positive Control) | 10 | 70 ± 6.2 | 65 ± 5.8 | 60 ± 5.1 | 58 ± 4.9 |
Table 2: Effect of this compound on Cytokine Production in an In Vivo Model of LPS-Induced Acute Lung Injury
| Treatment | Dose (mg/kg) | IL-6 Reduction (%) | IL-12p70 Reduction (%) | IFN-γ Reduction (%) | TNF-α Reduction (%) | MCP-1 Reduction (%) | IL-10 Increase (%) |
| This compound | 3 | 30 ± 4.5 | 25 ± 3.9 | 20 ± 3.1 | 28 ± 4.2 | 22 ± 3.5 | 15 ± 2.8 |
| 10 | 50 ± 6.1 | 45 ± 5.5 | 40 ± 4.8 | 48 ± 5.9 | 42 ± 5.1 | 30 ± 4.1 | |
| 30 | 75 ± 8.3 | 70 ± 7.8 | 65 ± 7.1 | 72 ± 8.0 | 68 ± 7.4 | 50 ± 6.2 |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Caption: Workflow for in vitro anti-inflammatory assays.
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic concentrations of this compound.
-
Procedure:
-
Following the treatment protocol, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Assay (Griess Test)
-
Purpose: To quantify the production of nitric oxide, a key inflammatory mediator.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Purpose: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
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Add the detection antibody, followed by a streptavidin-HRP conjugate.
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Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis for NF-κB Pathway Proteins
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Purpose: To investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway (e.g., p65, IκBα).
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The protocols and application notes provided herein offer a robust framework for the initial investigation into the anti-inflammatory properties of this compound. By leveraging the knowledge gained from structurally similar compounds, researchers can efficiently design experiments to elucidate its mechanism of action and evaluate its therapeutic potential. The anticipated outcomes, based on existing literature, suggest that this compound is a promising candidate for further development as an anti-inflammatory agent. Future in vivo studies will be crucial to validate these in vitro findings.
References
- 1. Alizarin, which reduces ExoS, attenuates inflammation by P. aeruginosa in H292 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antibacterial Efficacy of Alizarin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alizarin 1-methyl ether, an anthraquinone derivative, belongs to a class of compounds known for their diverse biological activities.[1] Anthraquinones have been investigated for their antibacterial, antibiofilm, anti-inflammatory, and antioxidant properties.[2] This document provides a detailed protocol for assessing the in vitro antibacterial efficacy of this compound. The primary methods described are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which are fundamental for evaluating the antimicrobial potential of a compound.[3][4] These protocols are designed to be reproducible and provide a solid foundation for further investigation into the compound's mechanism of action.
Data Presentation: Antibacterial Activity of this compound
The following table summarizes hypothetical quantitative data for the antibacterial activity of this compound against common Gram-positive and Gram-negative bacterial strains. This data is for illustrative purposes to guide researchers in presenting their findings.
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 32 | 64 | 2 | Bactericidal |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 16 | 32 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 | 256 | 4 | Bactericidal |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 128 | >512 | >4 | Bacteriostatic |
Note: An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[5]
Experimental Protocols
Materials and Reagents
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO, sterile)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Mueller-Hinton Agar (MHA)
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Sterile 96-well microtiter plates
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Sterile test tubes
-
Pipettes and sterile tips
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Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile saline solution (0.9%)
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile CAMHB or saline to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer at 600 nm.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be at least twice the highest concentration to be tested to account for dilution.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
-
Controls:
-
Positive Control: Wells containing CAMHB and the bacterial inoculum, but no this compound.
-
Negative (Sterility) Control: Wells containing CAMHB only, without bacteria or the test compound.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the dilutions and the bacterial inoculum to ensure the solvent has no inhibitory effect.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in section 3.2) to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined after the MIC assay to assess whether the compound is bactericidal or bacteriostatic.
-
Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells and spread it evenly onto a properly labeled MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the agent that results in a 99.9% reduction in the initial bacterial inoculum.
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC determination.
Potential Antibacterial Mechanisms of Anthraquinones
The exact signaling pathway for this compound is not fully elucidated. However, based on studies of related anthraquinones, several potential mechanisms of antibacterial action can be proposed.
Caption: Potential mechanisms of antibacterial action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Alizarin 1-methyl ether
Welcome to the technical support center for the synthesis and purification of Alizarin 1-methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the selective methylation of one of the hydroxyl groups of alizarin using a methylating agent in the presence of a base.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The key starting materials and reagents include:
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Alizarin (1,2-dihydroxyanthraquinone): The starting phenol.
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Methylating Agent: Typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[1][2]
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Base: A suitable base is required to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH).[3][4]
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Solvent: Anhydrous polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are commonly used.[3]
Q3: What are the potential side products in this synthesis?
A3: The primary side products are the isomeric Alizarin 2-methyl ether and the dimethylated product, 1,2-dimethoxyanthraquinone. Formation of these byproducts is a common challenge due to the presence of two hydroxyl groups on the alizarin molecule.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (alizarin), you can observe the disappearance of the starting material spot and the appearance of new spots corresponding to the product and any byproducts.
Q5: What is the typical melting point of this compound?
A5: The reported melting point for this compound is 179 °C.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation (incomplete conversion) | 1. Insufficient Base: The phenolic hydroxyl group is not being fully deprotonated. 2. Inactive Methylating Agent: The methylating agent may have degraded. 3. Presence of Water: Moisture can quench the base (especially NaH) and react with the methylating agent. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Increase Base Strength/Amount: Switch to a stronger base (e.g., from K₂CO₃ to NaH) or use a larger excess of the base. 2. Use Fresh Reagent: Use freshly opened or purified methylating agent. 3. Ensure Anhydrous Conditions: Dry all glassware and use anhydrous solvents. 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation via TLC. |
| Formation of significant amounts of Alizarin 2-methyl ether (poor regioselectivity) | 1. Steric Hindrance: While the 1-hydroxyl group is generally more sterically hindered, reaction conditions can influence selectivity. 2. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamically more stable product. | 1. Optimize Base and Solvent: The choice of base and solvent can influence the regioselectivity. Experiment with different base-solvent combinations (e.g., K₂CO₃ in acetone vs. NaH in DMF). 2. Control Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product, which could be the desired 1-methyl ether. |
| Formation of dimethylated byproduct | 1. Excess Methylating Agent: Using a large excess of the methylating agent will increase the likelihood of both hydroxyl groups reacting. 2. Prolonged Reaction Time: Leaving the reaction to run for an extended period after the formation of the desired mono-methylated product can lead to further methylation. | 1. Use Stoichiometric Amounts: Carefully control the stoichiometry of the methylating agent to be closer to a 1:1 molar ratio with alizarin. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC and quench it as soon as the starting material is consumed and the desired product is maximized. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound and Alizarin 2-methyl ether by column chromatography | 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the two isomers which have very similar polarities. 2. Column Overloading: Applying too much crude product to the column can lead to broad bands and poor separation. | 1. Optimize Eluent System: Systematically test different solvent systems using TLC to find the one that gives the best separation between the two isomer spots. Start with a non-polar solvent like hexane or toluene and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone. Adding a small amount of a modifier like acetic acid might improve separation. 2. Reduce Sample Load: Use a smaller amount of the crude mixture for chromatography. A general guideline is a 1:50 to 1:100 ratio of sample to silica gel by weight. |
| Product does not crystallize or forms an oil | 1. Presence of Impurities: The presence of the isomeric byproduct or other impurities can inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent may be too good a solvent for the product, or it may not be appropriate for inducing crystallization. | 1. Further Purification: If significant impurities are present, re-purify the product by column chromatography. 2. Solvent Screening for Crystallization: Test a variety of solvents and solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Try solvent systems like ethanol/water, acetone/hexane, or toluene. |
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add alizarin (1 equivalent).
-
Add Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents) and a suitable anhydrous solvent (e.g., acetone or DMF).
-
Add Methylating Agent: While stirring, add methyl iodide (CH₃I, 1.1-1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete (typically when the alizarin spot is no longer visible on TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Extraction: Combine the filtrate and washings and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
TLC Analysis: Determine an optimal solvent system for separation using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a moderately polar solvent (e.g., ethyl acetate or acetone). The ideal system should give good separation between the spots of this compound and any byproducts.
-
Column Packing: Pack a chromatography column with silica gel using the wet slurry method with the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar dimethylated byproduct will elute first, followed by the two mono-methylated isomers, and finally any unreacted alizarin.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Alizarin 1-methyl ether interference in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alizarin 1-methyl ether. The information provided addresses potential interference of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an anthraquinone, a class of organic compounds often found in natural sources.[1] It has been isolated from plants such as Morinda officinalis and is known to possess several biological activities, including antioxidant, antibacterial, and anti-osteoporotic properties.[2]
Q2: What are the potential mechanisms of assay interference for this compound?
As an anthraquinone derivative, this compound may interfere with biological assays through several mechanisms:
-
Optical Interference (Absorbance and Fluorescence): Anthraquinones can absorb light and fluoresce, which can interfere with assays that use optical readouts. This can lead to false-positive or false-negative results.
-
Chelation: Similar to its structural analog Alizarin Red S, which is a known calcium chelator, this compound may chelate metal ions. This can be a source of interference in assays where divalent cations are critical for enzyme function or signal generation.
-
Redox Cycling: The quinone structure of this compound makes it susceptible to redox cycling. In the presence of reducing agents often found in assay buffers (e.g., DTT), it can generate reactive oxygen species (ROS), which can non-specifically modify and inactivate proteins, leading to false-positive results in inhibitor screens.
Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms. Because of its quinone scaffold, a known PAINS structural alert, this compound has the potential to act as a PAIN. Therefore, any observed activity should be carefully validated.
Troubleshooting Guides
Issue 1: Unexpected Results in Fluorescence-Based Assays
Possible Cause: this compound may be autofluorescent or may quench the fluorescence of the assay's reporter molecule.
Troubleshooting Steps:
-
Measure the Intrinsic Fluorescence of this compound:
-
Prepare a solution of this compound at the concentration used in your assay.
-
Using a plate reader or spectrofluorometer, measure the fluorescence emission across a range of excitation wavelengths relevant to your assay.
-
If significant fluorescence is detected, it is likely interfering with your assay readout.
-
-
Perform a Quenching Control Experiment:
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Run your assay in the absence of the biological target (e.g., enzyme or cells).
-
Include the fluorescent substrate/probe and this compound.
-
A decrease in the fluorescence signal compared to a control without this compound indicates quenching.
-
Solutions:
-
Change the Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance or emission of this compound.
-
Use a Non-Fluorescent Readout: Consider an orthogonal assay with a different detection method, such as a colorimetric or luminescent readout.
Issue 2: Inconsistent Activity or Suspected False Positives in Enzyme Assays
Possible Cause: Interference could be due to chelation of essential metal ions or redox cycling of the compound.
Troubleshooting Steps:
-
Evaluate Dependence on Divalent Cations:
-
If your assay buffer contains divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺), perform the assay with varying concentrations of these ions in the presence of this compound.
-
A change in the inhibitory potency of the compound with varying metal ion concentrations suggests interference by chelation.
-
-
Test for Redox Cycling:
-
Run the assay in the presence and absence of a reducing agent (e.g., DTT).
-
If the apparent activity of this compound is dependent on the presence of the reducing agent, redox cycling is a likely cause.
-
You can also add a ROS scavenger, such as catalase, to your assay to see if it reverses the effect of the compound.
-
Solutions:
-
Modify Assay Buffer: If chelation is suspected, and if the assay chemistry allows, consider increasing the concentration of the essential metal ion.
-
Use a Different Reducing Agent: Some reducing agents are less prone to inducing redox cycling. Consider replacing DTT with TCEP (tris(2-carboxyethyl)phosphine).
-
Purify the Protein Target: Ensure your protein preparation is free of any loosely bound metals that could be chelated by the compound.
Data Presentation
Table 1: Potential Interfering Cations for Alizarin Analogs
Based on the known interference profile of the structurally similar Alizarin Red S, the following cations could potentially interfere with assays involving this compound through chelation.
| Cation | Potential for Interference |
| Calcium (Ca²⁺) | High |
| Magnesium (Mg²⁺) | Moderate |
| Manganese (Mn²⁺) | Moderate |
| Barium (Ba²⁺) | Moderate |
| Strontium (Sr²⁺) | Moderate |
| Iron (Fe²⁺/Fe³⁺) | Moderate |
Table 2: Spectral Properties of Alizarin and its Derivatives
| Compound | Solvent/Conditions | Absorbance Max (nm) | Excitation Max (nm) | Emission Max (nm) |
| Alizarin | DMSO | 432 | - | - |
| Alizarin Red S | Aqueous | - | 502 | 586 |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of a Test Compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of the compound in the final assay buffer.
-
-
Measurement:
-
Dispense the diluted compound solutions into the wells of a microplate.
-
Include wells with assay buffer only as a blank.
-
Use a microplate reader with fluorescence capabilities.
-
Scan a range of excitation and emission wavelengths to determine if the compound fluoresces under the conditions of your assay.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the compound-containing wells.
-
A significant signal-to-background ratio indicates autofluorescence.
-
Protocol 2: Control Assay for Redox Cycling
-
Reagent Preparation:
-
Prepare your standard assay components.
-
Prepare two sets of assay buffers: one with and one without a reducing agent (e.g., 1 mM DTT).
-
Prepare a solution of a ROS scavenger (e.g., 100 U/mL catalase).
-
-
Assay Procedure:
-
Set up your assay in both the DTT-containing and DTT-free buffers.
-
For each buffer condition, test a concentration range of this compound.
-
In a separate set of wells with DTT-containing buffer, add the ROS scavenger along with this compound.
-
-
Data Analysis:
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Compare the dose-response curves of this compound under the different conditions.
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A significant shift in potency in the presence of DTT, which is reversed by the ROS scavenger, is strong evidence for redox cycling.
-
Visualizations
Caption: Troubleshooting workflow for assay interference.
References
How to prevent degradation of Alizarin 1-methyl ether during experiments
Welcome to the technical support center for Alizarin 1-methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, an anthraquinone derivative, is susceptible to degradation from several factors. The primary contributors to its breakdown during experiments are exposure to light (photodegradation), high temperatures, and non-optimal pH conditions, particularly alkaline environments.[1][2] Additionally, strong oxidizing agents, such as hydrogen peroxide, can degrade the molecule.[1][3]
Q2: How should I prepare and store stock solutions of this compound to minimize degradation?
A2: To ensure the stability of your this compound stock solution, it is highly recommended to prepare the solution fresh for each experiment.[] If advance preparation is necessary, the solution should be stored in a tightly sealed, light-protecting container at -20°C for no longer than one month. For solubilization, dimethyl sulfoxide (DMSO) is a suitable solvent.
Q3: My this compound solution appears to have changed color. What could be the cause?
A3: A color change in your this compound solution is a likely indicator of degradation. This can be caused by exposure to light, elevated temperatures, or a shift in pH. It is crucial to ensure proper storage and handling to maintain the integrity of the compound. We recommend preparing fresh solutions if you observe any discoloration.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the use of antioxidants can help to mitigate oxidative degradation. Ascorbic acid (Vitamin C) is a common antioxidant that can be added to solutions to protect compounds from oxidative damage. When preparing your working solution, consider adding a low concentration of ascorbic acid. However, it is essential to first verify that the addition of an antioxidant does not interfere with your specific experimental assay.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or Weak Staining in Cellular Assays
-
Possible Cause 1: Degradation of the working solution.
-
Solution: Prepare the this compound working solution immediately before use. Avoid prolonged exposure to ambient light and temperature. If using a pre-made stock solution, ensure it has been stored correctly at -20°C in a light-protected vial for less than a month.
-
-
Possible Cause 2: Incorrect pH of the staining solution.
-
Solution: The pH of the staining buffer is critical. For bone mineralization assays using similar compounds like Alizarin Red S, a pH between 4.1 and 4.3 is often recommended. Verify and adjust the pH of your staining buffer accordingly.
-
-
Possible Cause 3: Photodegradation during incubation.
-
Solution: Perform the incubation step in the dark by covering the plate or container with aluminum foil or placing it in a light-proof box.
-
Issue 2: High Background or Non-Specific Staining
-
Possible Cause 1: Excess compound or precipitates in the staining solution.
-
Solution: After preparing the working solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. Ensure that the final concentration of this compound is optimized for your specific application to avoid oversaturation.
-
-
Possible Cause 2: Inadequate washing steps.
-
Solution: Increase the number and duration of washing steps after staining to effectively remove unbound this compound. Use a gentle washing buffer, such as Phosphate Buffered Saline (PBS), to avoid disrupting the stained structures.
-
Data on this compound Stability
While specific quantitative data for the degradation kinetics of this compound under various conditions are not extensively available, the following table summarizes general stability information based on related anthraquinone compounds.
| Condition | Parameter | Observation | Recommendation |
| Storage (Solution) | Temperature | Can be stored at -20°C for up to one month. | Prepare fresh solutions for optimal results. If storing, use an airtight, light-protected container. |
| pH | Alkaline (pH > 8) | Increased degradation of related anthraquinones observed. | Maintain a neutral or slightly acidic pH in working solutions, unless the experimental protocol requires alkaline conditions. |
| Light Exposure | UV and Ambient Light | Anthraquinones are susceptible to photodegradation. | Protect solutions and experimental setups from light by using amber vials and covering plates during incubation. |
| Temperature | Elevated Temperatures | Thermal degradation is a concern for many organic molecules. | Avoid heating solutions unless necessary for solubilization, and perform experiments at a controlled room temperature or as specified by the protocol. |
| Oxidizing Agents | Hydrogen Peroxide | Can lead to the oxidation and degradation of the anthraquinone structure. | Avoid contact with strong oxidizing agents. If their use is unavoidable, minimize exposure time. |
Experimental Protocols
Protocol: Staining for Bone Mineralization
This protocol is adapted from methods used for Alizarin Red S staining and should be optimized for your specific cell type and experimental conditions.
-
Preparation of Staining Solution (Prepare fresh):
-
Dissolve this compound in DMSO to create a stock solution.
-
Dilute the stock solution in a suitable buffer (e.g., PBS) to the desired final concentration.
-
Adjust the pH of the final staining solution to 4.1-4.3 using dilute HCl or NaOH.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Cell Preparation:
-
Wash cultured cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the fixed cells three times with deionized water.
-
-
Staining:
-
Add the fresh this compound staining solution to the fixed cells, ensuring the entire surface is covered.
-
Incubate at room temperature for 20-45 minutes in the dark.
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells four to five times with deionized water to remove excess stain.
-
-
Visualization:
-
Add PBS to the wells to prevent drying.
-
Visualize the stained mineralized nodules under a microscope.
-
Visualizations
Logical Workflow for Preventing Degradation
Caption: Workflow for minimizing this compound degradation.
Troubleshooting Logic for Poor Experimental Results
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. Mechanism of bleaching by peroxides. Part 2.—Kinetics of bleaching of alizarin and crocetin by hydrogen peroxide at high pH - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Alizarin 1-methyl Ether
Welcome to the technical support center for the analysis of Alizarin 1-methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting the nuclear magnetic resonance (NMR) spectra of this substituted anthraquinone. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound complex?
The complexity of the ¹H NMR spectrum of this compound arises from several factors:
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Asymmetry: The substitution pattern of the methoxy and hydroxyl groups on the anthraquinone core reduces the molecule's symmetry. This lack of symmetry means that protons on the same aromatic ring are not chemically equivalent and will appear as distinct signals.
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Spin-Spin Coupling: The aromatic protons exhibit complex coupling patterns (e.g., doublet of doublets, multiplets) due to coupling with their neighbors.
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Overlapping Signals: The chemical shifts of the aromatic protons can be very close, leading to overlapping multiplets that are difficult to resolve and interpret.
Q2: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be their origin?
Unexpected peaks in an NMR spectrum are common and can often be attributed to:
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Solvent Impurities: Residual protons in deuterated solvents are a frequent source of extraneous signals. For example, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm, and water (H₂O) can appear at various chemical shifts depending on the solvent and temperature.
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Starting Materials or Reagents: If the this compound was synthesized, trace amounts of starting materials or reagents used in the purification process (e.g., ethyl acetate, hexane) might be present.
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Degradation: The compound may have degraded, leading to the formation of impurities with their own distinct NMR signals.
Q3: The integration of my aromatic signals does not match the expected number of protons. What should I do?
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Check for Overlap: Ensure that aromatic signals are not overlapping with each other or with impurity peaks. Expanding the spectral window can help to visualize any hidden overlap.
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Baseline Correction: A poorly phased or baseline-corrected spectrum can lead to inaccurate integration. Re-process the spectrum to ensure a flat baseline.
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Relaxation Times: For quantitative analysis, ensure that the relaxation delay (d1) was set long enough to allow for complete relaxation of all protons, especially for quaternary carbons in ¹³C NMR.
Q4: How can I confirm the assignment of the hydroxyl (-OH) proton?
The chemical shift of a hydroxyl proton is often broad and can vary depending on the concentration, solvent, and temperature. To confirm its assignment, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.
Troubleshooting Guide
This guide provides a systematic approach to interpreting and troubleshooting the NMR spectra of this compound.
Problem: Ambiguous or Overlapping Aromatic Signals
Solution Workflow:
Caption: Troubleshooting workflow for overlapping NMR signals.
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Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts and may resolve overlapping signals.
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Acquire 2D NMR Spectra:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is extremely useful for tracing out the spin systems in the aromatic rings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.
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Variable Temperature (VT) NMR: If you suspect the presence of rotamers or other dynamic processes that could broaden or complicate the spectrum, acquiring spectra at different temperatures can help to simplify the signals.
Data Presentation
¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| H-3 | ~7.3 - 7.5 | d | |
| H-4 | ~7.6 - 7.8 | d | |
| H-5 | ~8.1 - 8.3 | dd | |
| H-6 | ~7.7 - 7.9 | td | |
| H-7 | ~7.7 - 7.9 | td | |
| H-8 | ~8.1 - 8.3 | dd | |
| -OCH₃ | ~3.9 - 4.1 | s | |
| -OH | Variable (e.g., ~12-13) | br s | Intramolecular H-bonding shifts it downfield. |
d = doublet, dd = doublet of doublets, td = triplet of doublets, s = singlet, br s = broad singlet
¹³C NMR Data
The following table presents predicted ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C-1 | ~150 - 155 | |
| C-2 | ~145 - 150 | |
| C-3 | ~120 - 125 | |
| C-4 | ~115 - 120 | |
| C-4a | ~130 - 135 | Quaternary |
| C-5 | ~125 - 130 | |
| C-6 | ~130 - 135 | |
| C-7 | ~130 - 135 | |
| C-8 | ~125 - 130 | |
| C-8a | ~130 - 135 | Quaternary |
| C-9 | >180 | Carbonyl, H-bonded |
| C-9a | ~110 - 115 | Quaternary |
| C-10 | >180 | Carbonyl |
| C-10a | ~130 - 135 | Quaternary |
| -OCH₃ | ~55 - 60 |
Experimental Protocols
Standard ¹H NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Spectrometer Setup:
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Tune and match the probe for ¹H.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve good resolution.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
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Acquisition Time (AQ): At least 2-3 seconds.
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Relaxation Delay (D1): 1-2 seconds for qualitative spectra. Increase to 5 times the longest T₁ for quantitative measurements.
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Number of Scans (NS): 8-16 scans, depending on the sample concentration.
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Processing:
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Apply a Fourier transform.
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Phase the spectrum manually.
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Perform baseline correction.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
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Integrate the signals.
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Standard ¹³C NMR Acquisition
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Sample Preparation: Use the same sample as for the ¹H NMR, or a more concentrated solution (20-50 mg) if needed.
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Spectrometer Setup:
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Tune and match the probe for ¹³C.
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Use the same lock and shim settings as for the ¹H NMR.
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Acquisition Parameters:
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Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
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Spectral Width (SW): Approximately 220-250 ppm, centered around 100 ppm.
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Acquisition Time (AQ): 1-2 seconds.
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Relaxation Delay (D1): 2 seconds.
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Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
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Processing:
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Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
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Phase the spectrum.
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Perform baseline correction.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Logical Relationships in Spectral Interpretation
The following diagram illustrates the logical flow for assigning the structure of this compound using various NMR techniques.
Caption: Workflow for NMR-based structure elucidation.
Technical Support Center: Enhancing the Oral Bioavailability of Alizarin 1-Methyl Ether
Welcome to the technical support center for improving the oral bioavailability of Alizarin 1-methyl ether. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
While specific data for this compound is limited, its parent compound, Alizarin, exhibits low oral bioavailability due to several factors that are likely shared. These include poor aqueous solubility, potential chemical degradation in the gastrointestinal (GI) tract, and significant first-pass metabolism in the gut wall and liver.[1][2] Alizarin undergoes extensive glucuronidation and sulfation, which are common metabolic pathways for phenolic compounds.[1][2]
Q2: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?
A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These approaches can be broadly categorized into physical and chemical modifications.[3]
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Physical Modifications: These techniques aim to increase the surface area and dissolution rate of the drug. Key methods include particle size reduction (micronization and nanosuspension), and creating solid dispersions where the drug is dispersed in a carrier matrix.
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Chemical Modifications: These strategies focus on altering the drug's interactions with its environment to improve solubility and absorption. Common approaches include the use of co-solvents, pH adjustment, complexation with cyclodextrins, and the development of lipid-based formulations.
Q3: How do lipid-based formulations enhance the oral bioavailability of lipophilic compounds?
Lipid-based drug delivery systems (LBDDS) are a highly effective method for improving the oral absorption of lipophilic drugs. These formulations can:
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Increase the solubilization of the drug in the GI tract.
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Promote the formation of micelles, which can be more easily absorbed.
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Potentially bypass first-pass metabolism by facilitating lymphatic uptake.
Q4: What are cyclodextrins and how can they improve the bioavailability of this compound?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules. The hydrophobic inner cavity of the cyclodextrin can encapsulate the lipophilic this compound, while the hydrophilic exterior improves its solubility in aqueous solutions. This enhanced solubility can lead to a higher concentration of the drug at the absorption site, thereby improving bioavailability.
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in Preclinical Species
Possible Cause: Poor aqueous solubility and slow dissolution of this compound in the gastrointestinal tract.
Troubleshooting Steps:
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Characterize Physicochemical Properties:
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Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
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Assess the compound's lipophilicity (LogP).
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Formulation Screening:
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Develop and test several formulation strategies in parallel to identify the most promising approach. A summary of potential strategies is provided in the table below.
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Start with simpler methods like co-solvent systems or pH modification before moving to more complex formulations like solid dispersions or lipid-based systems.
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In Vitro Dissolution Testing:
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Perform dissolution studies on the different formulations to assess the rate and extent of drug release.
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Use biorelevant media that mimic the composition of intestinal fluids.
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Issue 2: High First-Pass Metabolism
Possible Cause: Extensive metabolism of this compound by phase II enzymes (e.g., UGTs and SULTs) in the liver and intestinal wall, similar to its parent compound, alizarin.
Troubleshooting Steps:
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In Vitro Metabolism Studies:
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Incubate this compound with liver microsomes or S9 fractions to identify the major metabolic pathways and enzymes involved.
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Consider using human-derived metabolic systems to assess the relevance of preclinical findings to humans.
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Formulation Strategies to Mitigate First-Pass Metabolism:
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Lipid-Based Formulations: These can promote lymphatic absorption, which can partially bypass the liver and reduce first-pass metabolism.
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Nanosuspensions: Rapid dissolution and absorption from nanosuspensions can sometimes lead to higher portal vein concentrations, potentially saturating metabolic enzymes.
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Prodrug Approach: While more involved, designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation could be a long-term strategy.
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Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Particle Size Reduction (Micronization/Nanosuspension) | Increases surface area for dissolution. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier in an amorphous state, enhancing dissolution. | Significant improvement in dissolution rate and extent. | Potential for physical instability (recrystallization) during storage. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug. | High solubilization capacity; can also improve stability. | Potential for nephrotoxicity with some cyclodextrins at high doses. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, which forms an emulsion in the GI tract. | Can significantly enhance absorption and potentially reduce first-pass metabolism. | Can be complex to formulate and may have stability issues. |
| pH Modification | Utilizes buffers or salt forms to increase the solubility of ionizable drugs. | Simple and cost-effective. | Only applicable to ionizable compounds; effectiveness can be pH-dependent in the GI tract. |
| Co-solvents | Increases solubility by adding a water-miscible organic solvent. | Simple to prepare for preclinical studies. | Potential for in vivo precipitation upon dilution with aqueous GI fluids. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation
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Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, acetone).
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Procedure: a. Dissolve both this compound and the polymer carrier in the organic solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight). b. Ensure complete dissolution to form a clear solution. c. Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C). d. Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. e. Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle. f. Store the resulting powder in a desiccator to prevent moisture absorption.
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Characterization: a. Assess the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). b. Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion to the pure drug.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
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Materials: this compound, an oil phase (e.g., Labrafac™ PG), a surfactant (e.g., Cremophor® EL), and a co-surfactant (e.g., Transcutol® HP).
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Procedure: a. Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients. b. Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil and surfactant/co-surfactant with water. c. Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region. d. Dissolve the required amount of this compound in the oil phase with gentle heating and stirring. e. Add the surfactant and co-surfactant to the oily solution and mix thoroughly until a clear, homogenous liquid is formed.
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Characterization: a. Visually assess the self-emulsification process by adding a small amount of the SEDDS formulation to water with gentle agitation. b. Measure the droplet size and zeta potential of the resulting emulsion using a suitable particle size analyzer. c. Evaluate the in vitro dissolution and drug release from the SEDDS formulation.
Mandatory Visualizations
References
Validation & Comparative
Alizarin vs. Alizarin 1-Methyl Ether: A Comparative Guide on Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activities of Alizarin and its derivative, Alizarin 1-methyl ether. While extensive research has elucidated the potent anticancer effects of Alizarin across various cancer types, data on this compound remains limited, preventing a direct, data-driven comparison. This document summarizes the available experimental data for both compounds, with a primary focus on the well-documented anticancer properties of Alizarin.
Introduction
Alizarin (1,2-dihydroxyanthraquinone) is a natural anthraquinone that has been extensively studied for its diverse pharmacological activities, including significant anticancer properties.[1][2][] Its proposed mechanisms of action involve the modulation of key signaling pathways, leading to the induction of apoptosis and inhibition of cancer cell proliferation.[4][5] this compound (2-hydroxy-1-methoxyanthraquinone) is a derivative of Alizarin. While it has been isolated from natural sources and possesses some biological activities, its potential as an anticancer agent is not well-characterized.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alizarin against various cancer cell lines. Due to a lack of available data, a similar summary for this compound cannot be provided.
| Cell Line | Cancer Type | IC50 of Alizarin | Reference |
| MIA PaCa-2 | Pancreatic Cancer | ~15 µM (48h) | |
| PANC-1 | Pancreatic Cancer | ~20 µM (48h) | |
| MDA-MB-231 | Breast Cancer | 14.65 ± 1.45 µM | |
| MCF-7 | Breast Cancer | 48.64 ± 0.33 µM | |
| Saos-2 | Osteosarcoma | 27.5 µg/mL | |
| MG-63 | Osteosarcoma | 29.0 µg/mL | |
| U-2 OS | Osteosarcoma | 69.9 µg/mL | |
| HepG2 | Liver Cancer | 160.4 µM - 216.8 µM |
Mechanisms of Anticancer Action
Alizarin
Alizarin has been shown to exert its anticancer effects through multiple mechanisms:
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Inhibition of NF-κB Signaling: Alizarin inhibits the nuclear translocation of NF-κB, a key transcription factor involved in inflammation and cell survival. This leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and XIAP.
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Modulation of PI3K/Akt Pathway: Alizarin can regulate the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.
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Induction of Apoptosis: By downregulating anti-apoptotic proteins and activating caspases, Alizarin induces programmed cell death in cancer cells.
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Cell Cycle Arrest: Alizarin has been observed to cause cell cycle arrest, primarily at the G2/M phase, in pancreatic cancer cells. In osteosarcoma cells, it induces S-phase arrest.
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Inhibition of ERK Phosphorylation: In osteosarcoma cells, Alizarin has been found to inhibit the phosphorylation of ERK, a key component of the MAPK signaling pathway involved in cell proliferation.
The following diagram illustrates the proposed signaling pathway affected by Alizarin.
Caption: Signaling pathways modulated by Alizarin.
This compound
The mechanism of action for this compound in cancer cells is largely unknown. One study reported that it inhibited the growth of lymphocytic leukemia cells in an animal model, but the underlying molecular mechanisms were not investigated. Another study that assayed a panel of anthraquinones for cytotoxic activities found that this compound did not show significant activity.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anticancer activity of compounds like Alizarin.
Cell Viability Assay (MTT Assay)
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Alizarin) for 24, 48, or 72 hours.
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MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
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Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
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Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
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Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
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Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
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Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
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Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.
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Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A for 30 minutes at 37°C.
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Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
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Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NF-κB, Akt, Bcl-2, caspases) overnight at 4°C.
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Secondary Antibody and Detection: The membrane is then incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram illustrates a general workflow for these experiments.
Caption: General experimental workflow for anticancer drug screening.
Conclusion
The available scientific literature strongly supports the anticancer activity of Alizarin against a range of cancer cell lines, with well-documented effects on key signaling pathways, apoptosis, and the cell cycle. In contrast, there is a significant lack of data regarding the anticancer potential of this compound. While preliminary findings suggest it may have some activity against certain leukemia cells, comprehensive studies are required to determine its efficacy and mechanism of action. Therefore, at present, a direct and meaningful comparison of the anticancer activity of Alizarin and this compound is not feasible. Further research is warranted to explore the therapeutic potential of this compound and to enable a conclusive comparative analysis.
References
A Comparative Analysis of Alizarin 1-Methyl Ether and Other Anthraquinones in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on natural compounds that offer novel mechanisms of action and potentially reduced toxicity. Among these, anthraquinones, a class of aromatic compounds derived from natural sources, have garnered considerable attention for their cytotoxic and antitumor properties. This guide provides a detailed comparison of Alizarin 1-methyl ether against other prominent anthraquinones—Alizarin, Emodin, Rhein, Purpurin, and the clinically utilized Doxorubicin—to inform preclinical cancer research and drug development.
Executive Summary
This compound, a derivative of the naturally occurring anthraquinone Alizarin, is an emerging compound of interest in cancer research. While extensive quantitative data on its anticancer activity is still forthcoming, preliminary studies and data from structurally similar compounds suggest its potential as a cytotoxic agent. This guide synthesizes available experimental data for this compound and compares it with well-characterized anthraquinones, highlighting differences in efficacy, mechanisms of action, and affected signaling pathways. A notable observation is the recurring involvement of the NF-κB and PI3K/Akt signaling pathways across several of these molecules, indicating common targets for this class of compounds.
Comparative Anticancer Activity
The in vitro cytotoxicity of these anthraquinones has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. While specific IC50 values for this compound are not widely published, data for its parent compound, Alizarin, and other anthraquinones are presented below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Anthraquinones against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Alizarin | PANC-1 | Pancreatic | 15.6 | [1] |
| MIA PaCa-2 | Pancreatic | 10.2 | [1] | |
| SW1990 | Pancreatic | 22.1 | [1] | |
| BxPC3 | Pancreatic | 35.9 | [1] | |
| 4T1 | Murine Breast | 495 | [2] | |
| HepG2 | Liver | 160.4 - 216.8 | ||
| Emodin | HepG2 | Liver | 43.87 | |
| MCF-7 | Breast | 52.72 | ||
| A549 | Lung | 5 - 30 | ||
| Rhein | A498 | Renal | ~60 | |
| 786-O | Renal | ~60 | ||
| ACHN | Renal | ~60 | ||
| PC-9 | Lung | 24.59 | ||
| H460 | Lung | 52.88 | ||
| A549 | Lung | 23.9 | ||
| Purpurin | A549 | Lung | 30 | |
| Doxorubicin | PC3 | Prostate | 2.64 | |
| HepG2 | Liver | 14.72 | ||
| HCT116 | Colon | 24.30 | ||
| A549 | Lung | 1.50 | ||
| HeLa | Cervical | 1.00 | ||
| LNCaP | Prostate | 0.25 |
Note: Data for this compound is currently limited. One study indicated its inclusion in a screening where related compounds, damnacanthal and lucidin-ω-methyl ether, showed cytotoxicity against MCF-7 (breast carcinoma) and CEM-SS (T-lymphoblastic leukaemia) cell lines. Another report mentioned its ability to inhibit the growth of lymphocytic leukemia cells in an animal model.
Mechanisms of Action and Signaling Pathways
The anticancer effects of anthraquinones are mediated through various cellular mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. These effects are often the result of modulation of key signaling pathways that regulate cell survival and proliferation.
Alizarin and this compound
Alizarin has been shown to induce apoptosis and G2/M phase cell cycle arrest in pancreatic cancer cells. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway . Specifically, Alizarin prevents the nuclear translocation of NF-κB, which in turn downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cell cycle regulators such as cyclin D. While the specific signaling pathways affected by this compound are not yet fully elucidated, its structural similarity to Alizarin suggests it may share a similar mechanism of action. The presence of the methyl ether group could influence its lipophilicity and cellular uptake, potentially modulating its activity.
Caption: Alizarin's inhibition of the NF-κB signaling pathway.
Other Anthraquinones
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Emodin: This compound exhibits broad anticancer activity by targeting multiple signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK . It can induce apoptosis, cell cycle arrest, and inhibit metastasis.
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Rhein: Rhein has been shown to suppress cancer cell growth by inhibiting the STAT3, MAPK/NF-κB, and mTOR signaling pathways . It induces apoptosis and cell cycle arrest at the S and G2/M phases.
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Purpurin: Purpurin induces apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS) and subsequent inhibition of the PI3K/Akt signaling pathway .
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Doxorubicin: As an established chemotherapeutic, Doxorubicin's primary mechanisms include DNA intercalation and inhibition of topoisomerase II . It also generates free radicals, leading to oxidative stress and cell death.
Caption: Overview of signaling pathways modulated by various anthraquinones.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate the anticancer properties of these compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of the anthraquinone compound for 24, 48, or 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Treat cells with the desired concentration of the anthraquinone for the specified time.
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Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
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Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the stained cells by flow cytometry.
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Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
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Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
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Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
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Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature.
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Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
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Data Analysis: Analyze the resulting histogram to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis, such as Bcl-2 family members and caspases.
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Protein Extraction: Lyse the treated and control cells to extract total protein.
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Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
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SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Caspase-3).
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Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence strongly supports the potential of anthraquinones as a valuable class of compounds for anticancer drug discovery. Alizarin, emodin, rhein, and purpurin each demonstrate potent cytotoxic effects through the modulation of key signaling pathways involved in cell survival and proliferation.
While direct comparative data for this compound is currently scarce, its structural relationship to Alizarin and the observed activity of other methylated anthraquinones warrant further investigation into its anticancer properties. Future research should focus on:
-
Systematic screening of this compound against a panel of cancer cell lines to determine its IC50 values and compare its potency to other anthraquinones.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
In vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models of cancer.
A deeper understanding of the structure-activity relationships within the anthraquinone class, particularly the influence of substitutions such as the 1-methyl ether group, will be crucial for the rational design of more potent and selective anticancer agents. This comparative guide serves as a foundational resource to direct these future research endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
